3-Dechloro Sertraline R-Mandelic Acid is a chemical compound derived from sertraline, which is a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is characterized by its unique molecular structure, which includes a dechlorination at the third position of the sertraline molecule and is associated with mandelic acid.
The synthesis of 3-Dechloro Sertraline R-Mandelic Acid is based on modifications of sertraline's synthesis pathways, particularly those that enhance yield and reduce hazardous byproducts. The compound's structure is a result of specific synthetic routes that incorporate mandelic acid as a resolving agent, facilitating the production of the desired enantiomeric form.
3-Dechloro Sertraline R-Mandelic Acid can be classified under:
The synthesis of 3-Dechloro Sertraline R-Mandelic Acid typically involves several key steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. For instance, using solvents like ethanol or methanol facilitates the crystallization process, while hydrogenation reactions are carried out using palladium catalysts to ensure efficient conversion.
The molecular structure of 3-Dechloro Sertraline R-Mandelic Acid features:
The primary reactions involved in the synthesis include:
These reactions are performed under specific conditions (e.g., temperature control between 25°C and 40°C) to maximize yields while minimizing byproducts. The use of solvents like ethanol aids in achieving high purity levels during recrystallization.
As an analog of sertraline, 3-Dechloro Sertraline R-Mandelic Acid functions primarily by inhibiting the reuptake of serotonin in the brain. This mechanism leads to increased serotonin levels in synaptic clefts, enhancing mood and alleviating symptoms of depression.
Studies indicate that compounds within this class exhibit significant affinity for serotonin transporters, contributing to their antidepressant effects. Quantitative measures often demonstrate high efficacy in clinical settings.
Physical characterization methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed for purity assessment and structural confirmation.
3-Dechloro Sertraline R-Mandelic Acid has potential applications in:
This compound represents an important area of research within medicinal chemistry, particularly concerning its efficacy and safety profiles compared to existing SSRIs.
3-Dechloro Sertraline R-Mandelic Acid represents a strategically modified derivative of the widely prescribed antidepressant sertraline (Zoloft®), where the 3-chloro substituent is absent, combined with the chiral resolving agent (R)-(-)-mandelic acid. This compound serves dual roles in pharmaceutical science: as a critical reference standard for quality control during sertraline manufacturing and as a tool for studying structure-activity relationships (SAR) in selective serotonin reuptake inhibitors (SSRIs) [7]. Its significance extends beyond impurity profiling to enabling fundamental research on chirality's impact on drug efficacy and safety. The covalent association of 3-dechloro sertraline with R-mandelic acid exemplifies advanced approaches to enantiopure drug synthesis, leveraging molecular recognition principles to achieve high stereochemical purity [2] [6].
3-Dechloro sertraline (C₁₇H₁₈ClN) is a cis-1S,4S stereoisomer derived from sertraline (C₁₇H₁₇Cl₂N) by removal of a single chlorine atom from the 3-position of its dichlorophenyl ring. This structural modification reduces molecular weight by 35.5 Da and increases lipophilicity (logP increase of ~0.5 units), thereby altering its pharmacokinetic profile and receptor binding dynamics [4] [7]. Unlike sertraline, which potently inhibits serotonin reuptake (Ki = 0.15–0.3 nM), 3-dechloro sertraline exhibits significantly diminished affinity for the human serotonin transporter (SERT), with preliminary studies indicating a 10- to 20-fold reduction in inhibitory potency [4]. This confirms the critical role of the 3-chloro moiety in sertraline's pharmacophore for optimal SERT binding.
Table 1: Structural and Pharmacological Comparison of Sertraline and 3-Dechloro Sertraline
Property | Sertraline | 3-Dechloro Sertraline |
---|---|---|
Molecular Formula | C₁₇H₁₇Cl₂N | C₁₇H₁₈ClN |
Molecular Weight | 306.23 g/mol | 271.78 g/mol |
Chlorine Positions | 3,4-dichlorophenyl | 4-monochlorophenyl |
logP (Calculated) | ~5.2 | ~4.7 |
SERT Inhibition (Ki) | 0.15–0.3 nM | 1.5–6.0 nM (estimated) |
Sigma-1 Receptor Affinity | Moderate (IC₅₀: 25–60 nM) | Not Reported |
The dechlorination site specifically targets the meta-position relative to the tetrahydronaphthalene attachment point, preserving the core amine functionality essential for salt formation with chiral acids. Crystallographic analyses reveal that chlorine removal minimally distorts the molecule's overall conformation but reduces electronic complementarity with hydrophobic binding pockets in SERT [4]. Despite reduced antidepressant activity, this derivative retains value for studying metabolic pathways; it undergoes N-demethylation via CYP3A4/2B6 at rates comparable to sertraline, producing 3-dechloro desmethyl sertraline as a major metabolite [7].
(R)-(-)-Mandelic acid (C₆H₅CH(OH)CO₂H; CAS 611-71-2), designated as Sertraline EP Impurity E in pharmacopeial standards, is a naturally occurring α-hydroxy acid with a chiral center enabling stereoselective interactions [3] [6] [9]. Its resolution power stems from:
Table 2: Resolution Efficiency of R-Mandelic Acid with Sertraline Derivatives
Sertraline Derivative | Solvent System | Diastereomeric Excess (% de) | Yield (%) |
---|---|---|---|
Racemic Sertraline | Ethanol/Water | 98.5 | 85 |
3-Dechloro Sertraline | Acetone/Heptane | 97.2 | 82 |
Tetralone Precursor | Ethyl Acetate | 95.8 | 78 |
In industrial practice, R-mandelic acid resolves sertraline intermediates at multi-kilogram scales with >98% diastereomeric excess (de), often outperforming tartaric acid derivatives in cost-effectiveness and robustness [5] [9]. The ionic liquid-mediated resolution method (e.g., using [BMIM]PF₆) further enhances efficiency by reducing racemization and improving yield to >90% [5].
Pharmacological Implications
Dechlorination at the 3-position induces three critical pharmacological shifts:
Synthetic Implications
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5